molecular formula C9H12O B14415901 (2R,7S)-2,7-Dimethylcyclohepta-3,5-dien-1-one CAS No. 85236-00-6

(2R,7S)-2,7-Dimethylcyclohepta-3,5-dien-1-one

Cat. No.: B14415901
CAS No.: 85236-00-6
M. Wt: 136.19 g/mol
InChI Key: LQCRMLKFLQSYFH-OCAPTIKFSA-N
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Description

(2R,7S)-2,7-Dimethylcyclohepta-3,5-dien-1-one is a chiral organic compound with a unique seven-membered ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,7S)-2,7-Dimethylcyclohepta-3,5-dien-1-one typically involves the cyclization of suitable precursors under controlled conditions. One common method is the intramolecular aldol condensation of a diketone precursor, followed by selective reduction and methylation steps. The reaction conditions often require the use of strong bases like sodium hydride or potassium tert-butoxide, and the reactions are typically carried out in aprotic solvents such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound is achieved through techniques such as distillation, crystallization, or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2R,7S)-2,7-Dimethylcyclohepta-3,5-dien-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of diketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding diol.

    Substitution: Nucleophilic substitution reactions can occur at the methyl groups, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Alkyl halides or other nucleophiles in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Diketones, carboxylic acids.

    Reduction: Diols.

    Substitution: Substituted cycloheptadienes.

Scientific Research Applications

(2R,7S)-2,7-Dimethylcyclohepta-3,5-dien-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of (2R,7S)-2,7-Dimethylcyclohepta-3,5-dien-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The pathways involved often include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    (2R,7S)-2,7-Diacetoxytridecane: A compound with similar stereochemistry but different functional groups and applications.

    (2R,7S)-2,7-Difluorocycloheptan-1-one: Another seven-membered ring compound with fluorine substituents, used in different chemical contexts.

Uniqueness

(2R,7S)-2,7-Dimethylcyclohepta-3,5-dien-1-one is unique due to its specific ring structure and the presence of two methyl groups at distinct positions. This configuration imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

85236-00-6

Molecular Formula

C9H12O

Molecular Weight

136.19 g/mol

IUPAC Name

(2S,7R)-2,7-dimethylcyclohepta-3,5-dien-1-one

InChI

InChI=1S/C9H12O/c1-7-5-3-4-6-8(2)9(7)10/h3-8H,1-2H3/t7-,8+

InChI Key

LQCRMLKFLQSYFH-OCAPTIKFSA-N

Isomeric SMILES

C[C@@H]1C=CC=C[C@@H](C1=O)C

Canonical SMILES

CC1C=CC=CC(C1=O)C

Origin of Product

United States

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